

# **Application Note: Quantification of Budesonide Impurity C in Active Pharmaceutical Ingredients**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases.[1] As with any active pharmaceutical ingredient (API), ensuring the purity of Budesonide is critical for its safety and efficacy. Regulatory bodies require stringent control over impurities. **Budesonide Impurity C**, chemically known as  $16\alpha,17$ -[(1RS)-Butylidenebis(oxy)]-11 $\beta$ -hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, is a potential impurity that needs to be monitored and quantified.[2][3][4] This application note provides a detailed protocol for the quantification of **Budesonide Impurity C** in Budesonide API using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method described is based on established principles for the analysis of Budesonide and its related substances.[5][6][7]

## **Materials and Methods**

This section outlines the necessary reagents, equipment, and chromatographic conditions for the analysis.

Reagents and Materials

Budesonide API



- Budesonide Impurity C Reference Standard (CAS: 1040085-99-1)[2][3]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Monobasic potassium phosphate (Analytical grade)
- Orthophosphoric acid (Analytical grade)
- Water (HPLC grade)

#### Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

**Chromatographic Conditions** 

A reversed-phase HPLC method is employed for the separation and quantification of **Budesonide Impurity C**.



| Parameter            | Condition                                                                                                                |
|----------------------|--------------------------------------------------------------------------------------------------------------------------|
| Column               | C18, 250 mm x 4.6 mm, 5 μm                                                                                               |
| Mobile Phase         | Acetonitrile : Phosphate Buffer (pH 3.2) (55:45, v/v)                                                                    |
| Phosphate Buffer     | Dissolve an appropriate amount of monobasic potassium phosphate in water and adjust to pH 3.2 with orthophosphoric acid. |
| Flow Rate            | 1.0 mL/min                                                                                                               |
| Injection Volume     | 20 μL                                                                                                                    |
| Column Temperature   | Ambient                                                                                                                  |
| Detection Wavelength | 244 nm                                                                                                                   |
| Internal Standard    | Dexamethasone (optional)                                                                                                 |

# **Experimental Protocols**

Detailed step-by-step procedures for solution preparation and analysis are provided below.

#### Preparation of Standard Solutions

- Budesonide Impurity C Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Budesonide Impurity C reference standard and transfer it to a 100 mL volumetric flask.
  Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.1  $\mu$ g/mL to 5  $\mu$ g/mL.

#### Preparation of Sample Solution

• Sample Stock Solution (1000 μg/mL of Budesonide): Accurately weigh about 100 mg of the Budesonide API and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.



 Working Sample Solution: Dilute the sample stock solution with the mobile phase to a final concentration of approximately 100 μg/mL of Budesonide.

#### **Analytical Procedure**

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the blank (mobile phase) to ensure no interfering peaks are present.
- Inject the working standard solutions to establish a calibration curve.
- Inject the working sample solution.
- The identification of **Budesonide Impurity C** in the sample chromatogram is based on the retention time of the corresponding peak in the standard chromatogram.
- Quantify the amount of **Budesonide Impurity C** in the sample by using the calibration curve.

## **Data Presentation**

The quantitative performance of the analytical method should be validated according to ICH guidelines.[7] The following tables summarize the expected performance characteristics of the method for the quantification of **Budesonide Impurity C**.

Table 1: Linearity Data

| Concentration (µg/mL)        | Peak Area (Arbitrary Units) |
|------------------------------|-----------------------------|
| 0.1                          | 5,200                       |
| 0.5                          | 26,500                      |
| 1.0                          | 51,800                      |
| 2.5                          | 130,100                     |
| 5.0                          | 258,900                     |
| Correlation Coefficient (r²) | > 0.999                     |



Table 2: Accuracy (Recovery) Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|------------------------------|--------------------------------|--------------|
| 0.5                          | 0.49                           | 98.0         |
| 1.0                          | 1.01                           | 101.0        |
| 2.5                          | 2.47                           | 98.8         |
| Average Recovery (%)         | 99.3                           |              |

#### Table 3: Precision Data

| Parameter      | Repeatability (Intra-day)<br>(%RSD) | Intermediate Precision<br>(Inter-day) (%RSD) |
|----------------|-------------------------------------|----------------------------------------------|
| Peak Area      | < 2.0                               | < 2.0                                        |
| Retention Time | < 1.0                               | < 1.0                                        |

#### Table 4: Limits of Detection and Quantification

| Parameter                     | Value (µg/mL) |
|-------------------------------|---------------|
| Limit of Detection (LOD)      | 0.05          |
| Limit of Quantification (LOQ) | 0.15          |

# **Mandatory Visualizations**

**Chemical Structures** 



Budesonide Impurity C

**ImpurityC** 

Budesonide

Budesonide

Click to download full resolution via product page

Figure 1. Chemical Structures of Budesonide and Impurity C.

**Experimental Workflow** 





Click to download full resolution via product page

Figure 2. Workflow for the quantification of **Budesonide Impurity C**.



#### Logical Relationship of Method Validation



Click to download full resolution via product page

Figure 3. Key parameters for analytical method validation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Budesonide Impurity C in Active Pharmaceutical Ingredients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590200#quantification-of-budesonide-impurity-c-in-active-pharmaceutical-ingredients]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com